In-depth Technical Guide to the Physical Properties of 4-Bromo-1H-indole-7-carboxylic acid
In-depth Technical Guide to the Physical Properties of 4-Bromo-1H-indole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Core Physical and Chemical Data
4-Bromo-1H-indole-7-carboxylic acid is a solid, light brown to brown crystalline compound.[1] It is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of inhibitors for enzymes such as indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy.[2][3] The physical properties of this compound are crucial for its handling, characterization, and application in synthetic chemistry and drug discovery.
Below is a summary of the available quantitative data for 4-Bromo-1H-indole-7-carboxylic acid:
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | [4] |
| Molecular Weight | 240.06 g/mol | [4] |
| Appearance | Light brown to brown solid | [1] |
| pKa (Predicted) | 4.54 ± 0.10 | |
| Purity | Typically ≥97% | [4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [5] |
| IUPAC Name | 4-bromo-1H-indole-7-carboxylic acid | [4][5] |
| SMILES | O=C(O)C1=CC=C(Br)C2=C1NC=C2 | [4] |
| InChI Key | CDTILRQKJWYBOM-UHFFFAOYSA-N | [5] |
Note: Experimental values for melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. A melting point of 196-198°C has been reported for the similar compound 4-bromo-7-methylindole-2-carboxylic acid.[6]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 4-Bromo-1H-indole-7-carboxylic acid are not explicitly available for this specific compound in the searched literature. However, standard methodologies for determining the physical properties of solid organic carboxylic acids are well-established.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically indicates a high-purity compound.
General Protocol (Capillary Method):
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Sample Preparation: A small amount of the dry, finely powdered 4-Bromo-1H-indole-7-carboxylic acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
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Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Solubility Determination
Assessing the solubility of 4-Bromo-1H-indole-7-carboxylic acid in various solvents is crucial for its use in synthesis and for purification processes like recrystallization.
General Protocol:
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Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are selected.
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Sample Preparation: A pre-weighed amount of the compound (e.g., 10 mg) is placed into a series of test tubes.
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Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
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Observation: The mixtures are agitated (e.g., by vortexing) at a controlled temperature (typically room temperature). The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by techniques such as HPLC if required. As a carboxylic acid, its solubility is expected to increase in basic aqueous solutions due to salt formation.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. The predicted pKa of 4.54 suggests that 4-Bromo-1H-indole-7-carboxylic acid is a moderately weak acid.
General Protocol (Potentiometric Titration):
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Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
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pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point, where half of the acid has been neutralized, corresponds to the pKa of the compound.
Application in Synthesis: A Workflow for the Preparation of Indoleamine 2,3-dioxygenase (IDO1) Inhibitors
4-Bromo-1H-indole-7-carboxylic acid serves as a crucial building block in the synthesis of potent inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO1).[2][3] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is implicated in the immune escape of cancer cells.[2][3] The following diagram illustrates a generalized synthetic workflow where this compound is a key starting material.
Caption: Synthetic pathway for IDO1 inhibitors.
References
- 1. 1211594-25-0|4-Bromo-1H-indole-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1H-indole-7-carboxylic acid 97% | CAS: 1211594-25-0 | AChemBlock [achemblock.com]
- 5. 4-Bromo-1H-indole-7-carboxylic acid | 1211594-25-0 [sigmaaldrich.com]
- 6. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
